Chaetochromin
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Description
Chaetochromin A is a natural product found in Ustilaginoidea virens and Floropilus chiversii with data available.
Scientific Research Applications
Interaction with Serum Albumin
Chaetochromin A has been studied for its interaction with bovine serum albumin (BSA). It binds to the anion binding site(s) of serum albumin through electrostatic and hydrophobic interactions. This interaction is important for understanding the molecular mechanism of this compound's toxic action on mitochondria (Kawamura et al., 1993).
Structural Studies
The structure of this compound has been studied using spectroscopic methods like ultraviolet, infrared, and nuclear magnetic resonance (NMR). These studies are essential for understanding the molecular characteristics of this compound and its derivatives (Sekita et al., 1980).
Effects on Mitochondrial Respiration
This compound D, a derivative, impairs mitochondrial respiration and structure, which provides insight into its cytotoxicity. Such studies are significant for understanding the impacts of this compound and similar compounds at the cellular level (Mori et al., 1993).
Enzyme Inhibition
This compound has been identified as an inhibitor of botulinum neurotoxin serotype A (BoNT A). This discovery is vital for developing potential therapeutic agents against neurotoxicity (Cardellina et al., 2012).
Histone Methyltransferase Inhibition
This compound is characterized as the first inhibitor of a lysine-specific histone methyltransferase, SU(VAR)3-9. This finding is crucial for research into chromatin-mediated gene repression and epigenetics (Greiner et al., 2005).
Biosynthesis Studies
Research has been conducted on the biosynthesis of this compound A, providing insights into the metabolic pathways and chemical composition of this compound. Understanding biosynthesis is essential for developing synthetic pathways and potential drug discovery (Koyama & Natori, 1989).
Potential Insulin Mimetic Properties
A derivative of this compound (4548-G05) has been identified as a nonpeptidyl insulin mimetic. This discovery is significant for diabetes treatment, suggesting new avenues for pharmacological intervention (Qiang et al., 2014).
Antimicrobial and Immunological Activities
Isochaetomium A2, along with chaetochromins A and B, showed significant antimicrobial activity against various bacteria and inhibitory effects on mouse spleen cell proliferation. These findings are crucial for the development of new antimicrobial and immunomodulatory therapies (Xu et al., 2014).
properties
CAS RN |
75514-37-3 |
---|---|
Molecular Formula |
C30H26O10 |
Molecular Weight |
546.5 g/mol |
IUPAC Name |
5,6,8-trihydroxy-2,3-dimethyl-9-(5,6,8-trihydroxy-2,3-dimethyl-4-oxo-2,3-dihydrobenzo[g]chromen-9-yl)-2,3-dihydrobenzo[g]chromen-4-one |
InChI |
InChI=1S/C30H26O10/c1-9-11(3)39-19-5-13-21(15(31)7-17(33)23(13)29(37)25(19)27(9)35)22-14-6-20-26(28(36)10(2)12(4)40-20)30(38)24(14)18(34)8-16(22)32/h5-12,31-34,37-38H,1-4H3 |
InChI Key |
RHNVLFNWDGWACV-DDHJBXDOSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](OC2=C(C1=O)C(=C3C(=C2)C(=C(C=C3O)O)C4=C(C=C(C5=C(C6=C(C=C54)O[C@@H]([C@H](C6=O)C)C)O)O)O)O)C |
SMILES |
CC1C(OC2=C(C1=O)C(=C3C(=C2)C(=C(C=C3O)O)C4=C(C=C(C5=C(C6=C(C=C54)OC(C(C6=O)C)C)O)O)O)O)C |
Canonical SMILES |
CC1C(OC2=C(C1=O)C(=C3C(=C2)C(=C(C=C3O)O)C4=C(C=C(C5=C(C6=C(C=C54)OC(C(C6=O)C)C)O)O)O)O)C |
synonyms |
chaetochromin chaetochromin A chaetochromin B chaetochromin D chaetochromin, stereoisome |
Origin of Product |
United States |
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